3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid
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Overview
Description
3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid is an organic compound that features a hydroxyphenyl group attached to a sulfanylpropenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid typically involves the reaction of 4-hydroxybenzaldehyde with thioglycolic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research has indicated its potential use in developing anticancer and antioxidant agents.
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid exerts its effects involves interactions with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In the context of antimicrobial activity, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the sulfanyl group.
4-Hydroxyphenylpyruvic acid: Contains a pyruvic acid moiety instead of the propenoic acid backbone.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features an isoxazole ring instead of the sulfanyl group.
Uniqueness
3-(4-Hydroxyphenyl)-2-sulfanylpropenoic acid is unique due to the presence of both a hydroxyphenyl group and a sulfanylpropenoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8O3S |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,10,13H,(H,11,12)/b8-5- |
InChI Key |
FZQDISDUXJNJPY-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\S)O |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)S)O |
Origin of Product |
United States |
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